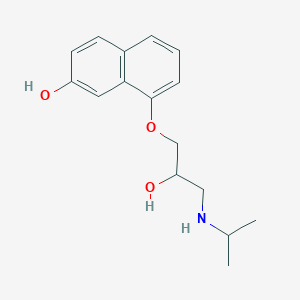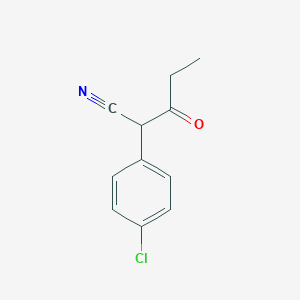
rac 7-Hydroxy Propranolol
Vue d'ensemble
Description
rac 7-Hydroxy Propranolol: is a ring-hydroxylated isomer and metabolite of propranolol, a well-known beta-adrenergic receptor antagonist. This compound exhibits significant pharmacological properties, including potent vasodilator activity and beta-adrenergic receptor antagonism . It is primarily used in research settings to study its effects on cardiovascular systems and other physiological processes.
Applications De Recherche Scientifique
rac 7-Hydroxy Propranolol has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving beta-adrenergic receptor antagonists and vasodilators.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Studied for its potential therapeutic effects in cardiovascular diseases, hypertension, and arrhythmias.
Industry: Utilized in the development of new pharmacological agents and as a standard in quality control processes .
Mécanisme D'action
Target of Action
The primary target of rac 7-Hydroxy Propranolol, a ring-hydroxylated isomer and metabolite of propranolol, is the β-adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and blood pressure .
Mode of Action
This compound acts as an antagonist at β-adrenergic receptors . It binds to these receptors, blocking the binding of adrenaline and noradrenaline, which are natural ligands of these receptors . This blockage results in a decrease in heart rate, myocardial contractility, and blood pressure .
Biochemical Pathways
The compound affects the adrenergic signaling pathway. By blocking the β-adrenergic receptors, it inhibits the downstream effects of adrenaline and noradrenaline, such as the activation of adenylate cyclase and the increase in cyclic AMP levels in cells . This leads to a decrease in heart rate and blood pressure .
Pharmacokinetics
It is known that propranolol, the parent drug, is well absorbed after oral administration, widely distributed in the body, extensively metabolized in the liver (primarily by cyp2d6), and excreted in urine . The hydroxylation of propranolol to form this compound is likely to be a part of its metabolic pathway .
Result of Action
The molecular effect of this compound is the antagonism of β-adrenergic receptors, leading to a decrease in the intracellular levels of cyclic AMP . This results in a decrease in heart rate and blood pressure . On a cellular level, it may also demonstrate potent vasodilator activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as the genetic makeup of the individual (specifically, polymorphisms in the CYP2D6 gene) can influence the metabolism of propranolol and, consequently, the formation and action of this compound .
Analyse Biochimique
Biochemical Properties
rac 7-Hydroxy Propranolol plays a significant role in biochemical reactions. It interacts with β-adrenergic receptors, where it acts as an antagonist . The nature of these interactions involves the compound binding to the receptors, thereby inhibiting their activity .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with β-adrenergic receptors. By acting as an antagonist, it can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with β-adrenergic receptors . This binding inhibits the activity of these receptors, leading to changes in cell signaling and metabolism .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of propranolol
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its interactions with β-adrenergic receptors
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are likely related to its interactions with β-adrenergic receptors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: rac 7-Hydroxy Propranolol can be synthesized from propranolol through a hydroxylation reaction. The intermediate, rac 7-Methoxy Propranolol, is often used in the preparation of this compound . The hydroxylation process typically involves the use of specific reagents and catalysts to achieve the desired hydroxylation at the 7th position of the propranolol molecule.
Analyse Des Réactions Chimiques
Types of Reactions: rac 7-Hydroxy Propranolol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include different hydroxylated, oxidized, or substituted derivatives of this compound, each with unique pharmacological properties .
Comparaison Avec Des Composés Similaires
Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.
rac 7-Methoxy Propranolol: An intermediate in the synthesis of rac 7-Hydroxy Propranolol.
Other Hydroxylated Propranolol Isomers: Various isomers with hydroxyl groups at different positions on the propranolol molecule
Uniqueness: this compound is unique due to its specific hydroxylation at the 7th position, which imparts distinct pharmacological properties, including a balance of beta-adrenergic receptor antagonism and vasodilator activity. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
8-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVISZICVBECEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433884 | |
| Record name | 8-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81907-81-5 | |
| Record name | 7-Hydroxypropranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81907-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)








![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)
![(+/-)-Hexahydro-3-methylene-cis-furo[2,3-b]furan](/img/structure/B23795.png)



